molecular formula C17H18BrN3O3 B2517998 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide CAS No. 1324695-49-9

5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide

Cat. No.: B2517998
CAS No.: 1324695-49-9
M. Wt: 392.253
InChI Key: AEVKKTVQSMDIGN-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide is a brominated nicotinamide derivative characterized by a 5-bromo-substituted pyridine ring linked to a phenyl group via an amide bond.

Properties

IUPAC Name

5-bromo-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-24-7-6-20-16(22)8-12-2-4-15(5-3-12)21-17(23)13-9-14(18)11-19-10-13/h2-5,9-11H,6-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKKTVQSMDIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article summarizes the available data on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H20BrN3O3C_{17}H_{20}BrN_{3}O_{3}. Its structure features a bromo substituent, a nicotinamide moiety, and an amino group, which are significant for its biological interactions.

PropertyValue
Molecular Weight392.26 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide exhibit notable anticancer properties. For instance, research on related compounds has shown effectiveness against melanoma cells in murine models. These compounds were able to inhibit tumor growth and metastasis, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.

Case Study: Murine Melanoma Model

A study investigated the effects of a related compound on B16-F10 melanoma cells in C57BL/6 mice. The compound was administered topically once tumors became visible. Results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds could serve as effective therapeutic agents against metastatic melanoma .

Antimicrobial Activity

In addition to anticancer properties, 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide has demonstrated antimicrobial activity. Research has shown that similar compounds possess inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.

Table 2: Antimicrobial Efficacy

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The biological activity of 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide is believed to involve multiple pathways:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G1/S phase transition.
  • Antimicrobial Mechanisms : The antimicrobial effects might be due to disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. The presence of the bromine atom and the nicotinamide moiety may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. For instance, compounds with similar structural features have shown promising results against various cancer cell lines, suggesting that 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide could exhibit comparable efficacy .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of nicotinamide can inhibit the growth of pathogenic bacteria and fungi. The incorporation of the methoxyethyl group may enhance solubility and bioavailability, making it a candidate for further exploration in antimicrobial applications .

Tuberculosis Treatment
Given the global health challenge posed by multidrug-resistant tuberculosis, there is a pressing need for novel antitubercular agents. Compounds structurally related to 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide have shown inhibitory activity against Mycobacterium tuberculosis, suggesting that this compound could be developed into a new therapeutic option for tuberculosis treatment .

Chemical Synthesis Applications

Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the creation of new derivatives with potentially enhanced biological activities. This property is particularly useful in the pharmaceutical industry where structure-activity relationships are crucial for drug development .

Material Science Applications

Polymer Chemistry
In material science, 5-bromo-N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)nicotinamide can be utilized in the synthesis of polymers with specific properties. The introduction of this compound into polymer backbones may impart unique thermal and mechanical characteristics, making it suitable for applications in coatings and biomedical devices .

Case Studies and Research Findings

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation in multiple cancer types
Antimicrobial EvaluationAssess effectiveness against bacterial strainsDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria
Tuberculosis ResearchInvestigate potential as an antitubercular agentIdentified as effective against resistant strains with low MIC values

Comparison with Similar Compounds

Methoxyethyl-Substituted Inhibitors

highlights two boronic acid derivatives, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and its isomer, as potent fungal histone deacetylase (HDAC) inhibitors. These compounds share the 2-methoxyethylamino motif with the target compound. Key findings:

  • Inhibitory Activity : The boronic acids achieved 50% inhibition of appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that the 2-methoxyethyl group enhances target binding or solubility .
  • Structural Advantage : The methoxyethyl chain may improve pharmacokinetic properties by balancing lipophilicity and solubility, a feature relevant to the target compound’s design.

Nicotinamide Derivatives with Fluorinated Substituents

describes N-(4-fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide (Compound 37), which shares the nicotinamide core but replaces the bromine with a fluorophenylcarbamoyl group. Comparisons include:

  • Bioactivity : The fluorophenyl group in Compound 37 enhances metabolic stability compared to bromine, though its purity (80.7%) indicates synthesis challenges .
  • Thioether vs. Amide Linkages : The thioether in Compound 37 may confer different binding kinetics compared to the amide in the target compound.

Brominated Amides with Antimicrobial Activity

and reference brominated amides like 2-bromo-N-(4-methoxyphenyl)acetamide. These compounds exhibit antibacterial/antifungal properties, attributed to halogen-mediated interactions (e.g., Br···O/N hydrogen bonds) .

Patent Compounds with Complex Architectures

and describe patented compounds with overlapping motifs:

  • Example 13 (EP 4 374 877 A2): Contains a 2-methoxyethylaminoethoxy group linked to a difluorophenyl ring. This highlights the therapeutic relevance of methoxyethylamino groups in kinase or HDAC inhibitors .
  • Example 28 (US Patent) : Features a bromopyridinyl core with sulfonyl groups, suggesting divergent targeting (e.g., tyrosine kinases vs. HDACs) compared to the target compound .

Data Table: Key Compounds and Properties

Compound Name / ID Core Structure Key Substituents Bioactivity/Application Source
Target Compound Nicotinamide 5-Br, 2-((2-methoxyethyl)amino)ethyl Potential HDAC inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid 2-Methoxyethylphenoxy HDAC inhibition (IC50 ~1 µM)
Compound 37 (Nicotinamide derivative) Nicotinamide 4-Fluorophenylcarbamoyl, thioether Undisclosed (80.7% purity)
2-Bromo-N-(4-methoxyphenyl)acetamide Acetamide Br, 4-methoxyphenyl Antimicrobial
Example 13 (EP Patent) Diazaspiro carboxamide 2-Methoxyethylaminoethoxy, difluorophenyl Kinase inhibition

Research Findings and Implications

  • Methoxyethylamino Group: Enhances solubility and target engagement in HDAC inhibitors () .
  • Halogen Effects : Bromine in the target compound may improve binding via halogen bonds, whereas fluorine in Compound 37 increases stability .
  • Synthetic Challenges : Lower purity in Compound 37 and complex synthesis routes in highlight the need for optimized methodologies .

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